Cas no 683258-51-7 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

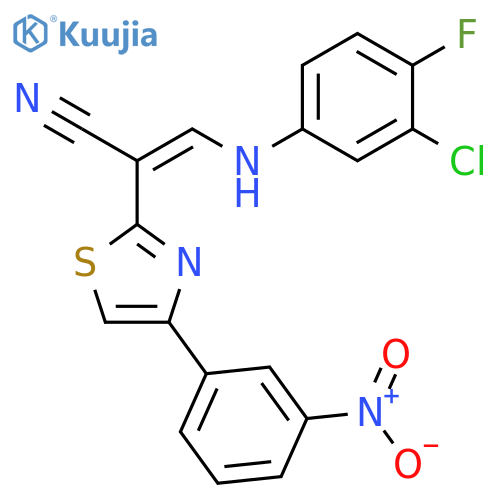

683258-51-7 structure

商品名:(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

- (E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

- (Z)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

- 2-Thiazoleacetonitrile, α-[[(3-chloro-4-fluorophenyl)amino]methylene]-4-(3-nitrophenyl)-

- AKOS024603034

- (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

- F1110-0377

- AB00673307-01

- (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

- 683258-51-7

-

- インチ: 1S/C18H10ClFN4O2S/c19-15-7-13(4-5-16(15)20)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9-

- InChIKey: GVFMYJGEGCYYFQ-XFXZXTDPSA-N

- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1)=C/NC1=CC=C(F)C(Cl)=C1

計算された属性

- せいみつぶんしりょう: 400.0197026g/mol

- どういたいしつりょう: 400.0197026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 622

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 123Ų

じっけんとくせい

- 密度みつど: 1.501±0.06 g/cm3(Predicted)

- ふってん: 573.3±60.0 °C(Predicted)

- 酸性度係数(pKa): -2.32±0.10(Predicted)

(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1110-0377-40mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-10μmol |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-5mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-4mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-20mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-2mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-5μmol |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-30mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-1mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1110-0377-25mg |

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

683258-51-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

683258-51-7 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 152840-81-8(Valine-1-13C (9CI))

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 157047-98-8(Benzomalvin C)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量